3-methoxy-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)propan-1-one
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Overview
Description
3-methoxy-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)propan-1-one is a complex organic compound that features a benzimidazole moiety linked to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)propan-1-one typically involves multiple steps. One common method starts with the preparation of the benzimidazole core, which can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions . The pyrrolidine ring can be introduced through a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the benzimidazole intermediate .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-methoxy-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)propan-1-one can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
3-methoxy-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)propan-1-one has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for designing new drugs with potential therapeutic effects.
Pharmacology: It may serve as a lead compound for developing new pharmacological agents targeting specific biological pathways.
Material Science: The unique structure of this compound can be exploited in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-methoxy-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)propan-1-one involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function . The pyrrolidine ring can enhance the binding affinity and specificity of the compound towards its targets .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Compounds like 2-aminobenzimidazole and its derivatives share structural similarities with 3-methoxy-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)propan-1-one.
Pyrrolidine derivatives: Compounds such as pyrrolidine-2-carboxylic acid and its derivatives also exhibit similar structural features.
Uniqueness
The uniqueness of this compound lies in its combined benzimidazole and pyrrolidine moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-methoxy-1-[3-(2-methylbenzimidazol-1-yl)pyrrolidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-12-17-14-5-3-4-6-15(14)19(12)13-7-9-18(11-13)16(20)8-10-21-2/h3-6,13H,7-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBFCOIFXFZMEHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3CCN(C3)C(=O)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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